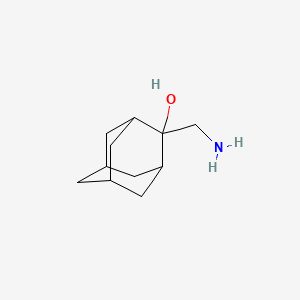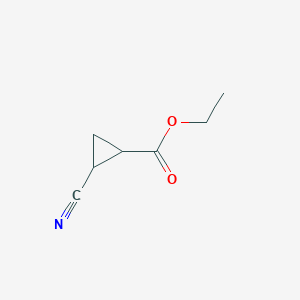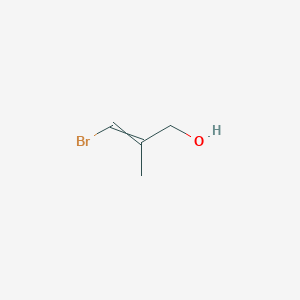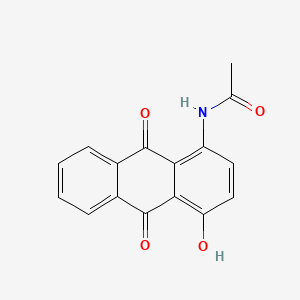
1-Acetamido-4-hydroxyanthraquinone
説明
Synthesis Analysis
The synthesis of 1-Acetamido-4-hydroxyanthraquinone and its derivatives involves several key reactions, including acetylation and cyclization processes. For instance, acetylation of 1-amino-2-aryloxy-4-hydroxy-9,10-anthraquinone with acetic anhydride in different conditions leads to N-acetylation and under more stringent conditions, products of N,N-diacetylation and N,N,O-triacetylation were obtained. These products can undergo further cyclization into various derivatives under specific conditions (Sokolova et al., 2008).
Molecular Structure Analysis
The molecular structure of 1-Acetamido-4-hydroxyanthraquinone derivatives has been explored through various spectroscopic techniques. Studies on the photophysical properties of related compounds have revealed insights into excited state proton transfer reactions, indicating the existence of different neutral and ionic species in the ground and excited states. These investigations are crucial for understanding the electronic and structural characteristics of 1-Acetamido-4-hydroxyanthraquinone (Singh et al., 2007).
Chemical Reactions and Properties
1-Acetamido-4-hydroxyanthraquinone undergoes various chemical reactions, including photoamination, which have been studied to understand its reactivity under different conditions. The compound's ability to participate in reactions such as N-arylation of nitrogen heterocycles and alkylamines with aryl halides showcases its versatile chemical properties and potential for creating complex organic molecules (Zahmatkesh et al., 2016).
Physical Properties Analysis
The physical properties of 1-Acetamido-4-hydroxyanthraquinone, such as solubility, melting point, and crystalline structure, are essential for its application in various fields. Studies have determined the crystal and molecular structure of related compounds, providing insights into their solid-state characteristics and intermolecular interactions (Deppisch & Nigam, 1980).
Chemical Properties Analysis
The chemical properties of 1-Acetamido-4-hydroxyanthraquinone, including its reactivity, stability, and degradation pathways, have been extensively studied. For example, its transformation under chlorination conditions produces significant by-products, highlighting the compound's sensitivity to oxidative conditions and its potential environmental impact (Bedner & Maccrehan, 2006).
科学的研究の応用
1. Carcinogenesis Studies
1-Acetamido-4-hydroxyanthraquinone and related compounds have been studied for their potential role in carcinogenesis. Mori et al. (1991) investigated the synergistic effects of 1-hydroxyanthraquinone in methylazoxymethanol acetate-induced carcinogenesis in rats. Their study revealed that the combination of these chemicals significantly increased the carcinogenic effects in the large bowel or liver compared to when given alone (Mori et al., 1991). Additionally, Mori et al. (1990) examined the carcinogenic potential of 1-hydroxyanthraquinone itself, finding significant induction of adenomas or adenocarcinomas in the cecum or upper portion of the colon, liver neoplasms, and benign stomach tumors in rats (Mori et al., 1990).
2. Anticancer Applications
Research has also explored the anticancer properties of derivatives of 1-hydroxyanthraquinone. Sirazhetdinova et al. (2021) described a method for the modification of 1-ethynyl-4-hydroxyanthraquinone, which showed promising cytotoxic potential towards glioblastoma, prostate, and breast cancer cells (Sirazhetdinova et al., 2021). Similarly, in 2020, Sirazhetdinova et al. synthesized and evaluated 1,2-, 1,4-disubstituted, and 1,2,4-trisubstituted anthraquinone-based compounds, finding several compounds with potent anticancer efficacy comparable to doxorubicin on human glioblastoma, prostate cancer, and breast cancer cells (Sirazhetdinova et al., 2020).
3. Antiprotozoal Activity
Hounkong et al. (2014) investigated the anti-intestinal protozoan activities of 1-hydroxy-2-hydroxymethylanthraquinone, demonstrating its potential as an anti-parasitic agent against Entamoeba histolytica and Giardia intestinalis infections (Hounkong et al., 2014).
4. Solubility Studies
Tamura and Alwi (2015) measured the solubility of 1-amino-4-hydroxyanthraquinone and other derivatives in supercritical carbon dioxide, highlighting the role of functional groups in enhancing solubility and providing insight into their applications in dyeing and other industries (Tamura & Alwi, 2015).
5. Spectroscopic Analysis for Cancer Drug Development
Valarmathi et al. (2020) conducted a study on 1-Hydroxyanthraquinone, focusing on its structural and spectroscopic properties for developing ovarian cancer drugs. They employed molecular docking analysis to understand the inhibitory nature of the molecule against cyclooxygenase-1 protein, overexpressed in some ovarian cancer cells (Valarmathi, Premkumar, & Benial, 2020).
Safety And Hazards
特性
IUPAC Name |
N-(4-hydroxy-9,10-dioxoanthracen-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-8(18)17-11-6-7-12(19)14-13(11)15(20)9-4-2-3-5-10(9)16(14)21/h2-7,19H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZXLTVIBKOBRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223467 | |
| Record name | 1-Acetamido-4-hydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetamido-4-hydroxyanthraquinone | |
CAS RN |
7323-62-8 | |
| Record name | 1-Acetamido-4-hydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007323628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetamido-4-hydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ACETAMIDO-4-HYDROXYANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67NDK8K896 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



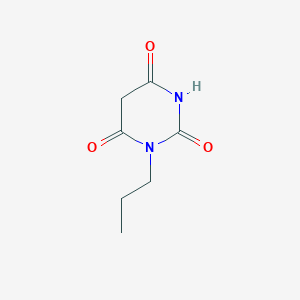
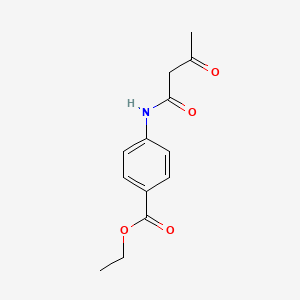
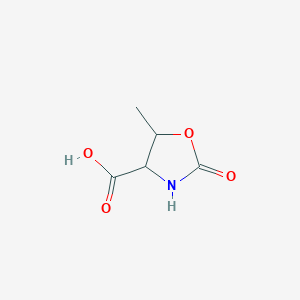
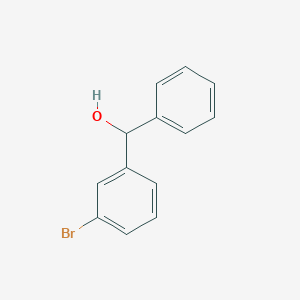
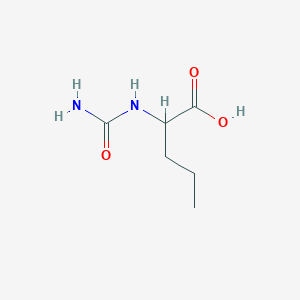
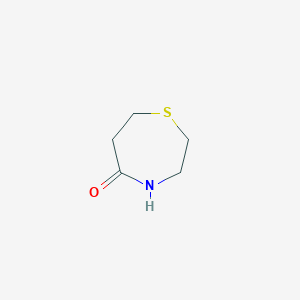
![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)
![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)
